(1R)-1-(4-methanesulfonylphenyl)ethan-1-ol
Overview
Description
(1R)-1-(4-methanesulfonylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methanesulfonylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of (1R)-1-(4-methanesulfonylphenyl)ethanone.
Reduction: Formation of (1R)-1-(4-methanesulfonylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(4-methanesulfonylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-methanesulfonylphenylmethanol: Lacks the ethan-1-ol moiety.
4-methanesulfonylphenylacetic acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness
(1R)-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a methanesulfonyl group and an ethan-1-ol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R)-1-(4-methylsulfonylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXCSMWVRWOPJP-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726192-01-4 | |
Record name | (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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